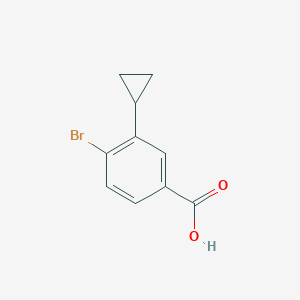

4-Bromo-3-cyclopropylbenzoic acid

説明

BenchChem offers high-quality 4-Bromo-3-cyclopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-cyclopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGANYEISFXSNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3-cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-cyclopropylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry. Its structural motif, featuring a bromine atom and a cyclopropyl group, offers a unique combination of steric and electronic properties for the design of novel therapeutic agents. The cyclopropyl ring, in particular, is a well-regarded bioisostere that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2][3] This guide provides a detailed, field-proven methodology for the synthesis of 4-Bromo-3-cyclopropylbenzoic acid, beginning from a commercially available starting material. The narrative emphasizes the causality behind experimental choices and outlines a comprehensive characterization protocol to ensure the identity and purity of the final compound.

Synthetic Strategy and Rationale

The synthesis of 4-Bromo-3-cyclopropylbenzoic acid is most effectively achieved through a multi-step sequence that leverages a robust and versatile cross-coupling reaction followed by a regioselective electrophilic aromatic substitution. The chosen strategy prioritizes commercially available starting materials, high-yielding transformations, and straightforward purification procedures.

The core of our synthetic approach involves two key transformations:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is employed to construct the C-C bond between the aromatic ring and the cyclopropyl moiety.[4] We begin with methyl 3-bromobenzoate, a cost-effective starting material. The ester functionality serves as a protecting group for the carboxylic acid, preventing undesirable side reactions during the coupling step. This is coupled with cyclopropylboronic acid, a stable and readily available reagent.[5]

-

Regioselective Electrophilic Bromination: Following the successful installation of the cyclopropyl group and subsequent deprotection of the carboxylic acid, the final step is the introduction of the bromine atom at the C-4 position. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring. The cyclopropyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Their combined influence strongly favors the substitution at the desired C-4 position, which is ortho to the activating cyclopropyl group and meta to the deactivating carboxyl group.

This strategic sequence ensures a controlled and efficient synthesis, leading to the target molecule with high purity.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthetic pathway for 4-Bromo-3-cyclopropylbenzoic acid.

Detailed Experimental Protocols

Trustworthiness Note: The following protocols are designed as self-validating systems. Each step includes monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to the work-up, maximizing yield and purity.

Step 1: Synthesis of Methyl 3-cyclopropylbenzoate (Suzuki-Miyaura Coupling)

Causality: A palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and functional group tolerance in cross-coupling reactions.[6] A weak inorganic base, potassium carbonate, is used to activate the boronic acid for the transmetalation step without causing hydrolysis of the ester.[7] A dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.[6] The system must be degassed to remove oxygen, which can oxidatively degrade the Pd(0) active catalyst.

Methodology:

-

To a Schlenk flask, add methyl 3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed 4:1 mixture of dioxane and water (approximately 5 mL per 1 mmol of the bromide).

-

Heat the reaction mixture to 85 °C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield methyl 3-cyclopropylbenzoate as a clear oil.

Step 2: Synthesis of 3-Cyclopropylbenzoic Acid (Ester Hydrolysis)

Causality: Basic hydrolysis using sodium hydroxide is a standard and highly efficient method for converting a methyl ester to a carboxylic acid.[1] A co-solvent system of methanol and water ensures the solubility of both the ester and the hydroxide salt. Acidification is required in the work-up to protonate the carboxylate salt, causing the desired acid to precipitate out of the aqueous solution.

Methodology:

-

Dissolve methyl 3-cyclopropylbenzoate (1.0 eq) in a 3:1 mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution to a pH of ~2-3 using 1M hydrochloric acid (HCl). A white precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-cyclopropylbenzoic acid as a white solid.

Step 3: Synthesis of 4-Bromo-3-cyclopropylbenzoic Acid (Electrophilic Bromination)

Causality: N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine. Dimethylformamide (DMF) is an excellent solvent for this reaction, facilitating the dissolution of the starting material and promoting the desired electrophilic substitution.[6] The reaction is typically run at room temperature to control selectivity and prevent side reactions.

Methodology:

-

Dissolve 3-cyclopropylbenzoic acid (1.0 eq) in DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water, which will cause the product to precipitate.

-

Stir for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove residual DMF and succinimide.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 4-Bromo-3-cyclopropylbenzoic acid as a crystalline solid.

Characterization of 4-Bromo-3-cyclopropylbenzoic Acid

Comprehensive analytical techniques are required to confirm the structural integrity and purity of the synthesized compound. The data presented below are predicted values based on established principles and data from analogous structures.

Data Presentation: Summary of Expected Analytical Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (br s, 1H, -COOH), 7.95 (d, 1H), 7.80 (d, 1H), 7.65 (dd, 1H), 2.15 (m, 1H), 1.10 (m, 2H), 0.85 (m, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 145.0, 133.0, 131.5, 130.0, 128.5, 118.0, 15.0, 10.5 (x2) |

| IR (KBr, cm⁻¹) | 2900-3100 (O-H, broad), 1685 (C=O), 1600 (C=C, aromatic), 1030 (C-Br) |

| Mass Spec (ESI-) | m/z 239/241 [M-H]⁻ (approx. 1:1 ratio) |

Interpretation of Characterization Data

-

NMR Spectroscopy: ¹H NMR is expected to show three distinct signals in the aromatic region, confirming the trisubstituted pattern. The cyclopropyl protons will appear as complex multiplets in the upfield region. The broad singlet far downfield is characteristic of the carboxylic acid proton. ¹³C NMR will confirm the presence of 10 unique carbon environments, including the carbonyl carbon and the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A very broad absorption centered around 3000 cm⁻¹ is definitive for the O-H stretch of a carboxylic acid dimer.[8] The sharp, strong peak around 1685 cm⁻¹ corresponds to the C=O stretch. The presence of a C-Br bond is indicated by a peak in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (or [M-H]⁻ ion) that are separated by 2 m/z units and have nearly equal intensity.[9][10] This isotopic signature is a powerful confirmation of the presence of one bromine atom in the molecule.

Conclusion

This technical guide has detailed a logical and robust synthetic route for the preparation of 4-Bromo-3-cyclopropylbenzoic acid, a key intermediate for drug discovery and development. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive analytical workflow has been established to ensure the unambiguous characterization and quality control of the final product. This scientifically grounded approach provides researchers with a reliable methodology for accessing this important chemical building block.

References

- BenchChem (2025). Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

- BenchChem (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.

- Royal Society of Chemistry (2015).

- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43, 6987-6990.

-

NIST WebBook. Benzoic acid, 4-bromo- (IR Spectrum). [Link]

-

NIST WebBook. Benzoic acid, 4-bromo- (Mass Spectrum). [Link]

- BenchChem (2025). A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Potassium (Aryl)(trifluoro)borates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Peterson, E. A., & Taggart, D. P. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9714-9743. [Link]

- BenchChem (2025). Potential Research Areas for 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. audreyli.com [audreyli.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Benzoic acid, 4-bromo- [webbook.nist.gov]

An In-depth Technical Guide to 4-Bromo-3-cyclopropylbenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

While a dedicated CAS number for 4-Bromo-3-cyclopropylbenzoic acid is not prominently indexed, its isomers and related structures are cataloged. For instance, the isomeric 3-Bromo-4-cyclopropylbenzoic acid is registered under CAS Number 1131622-50-8 [1]. The chemical structure of 4-Bromo-3-cyclopropylbenzoic acid is explicitly defined by its IUPAC name.

The molecule features a benzoic acid core, substituted with a bromine atom at the fourth position and a cyclopropyl group at the third position relative to the carboxylic acid. This unique arrangement of a halogen, a strained carbocycle, and a carboxylic acid functional group imparts distinct electronic and steric properties, making it an attractive scaffold for the design of novel compounds.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are predicted based on the chemical structure.

Synthesis Strategies and Methodologies

The synthesis of 4-Bromo-3-cyclopropylbenzoic acid can be logically approached through a multi-step pathway, typically involving the introduction of the cyclopropyl group onto a pre-brominated benzoic acid derivative. A highly effective and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[2]

A plausible synthetic route would commence with a suitable starting material, such as 4-bromobenzoic acid. The key steps would involve the introduction of a functional group that allows for the subsequent coupling reaction.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 4-Bromo-3-cyclopropylbenzoic acid.

Caption: Proposed multi-step synthesis of 4-Bromo-3-cyclopropylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Bromo-3-nitrobenzoic acid

To a solution of 4-bromo-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0°C.[3] The reaction mixture is then refluxed for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After cooling, the methanol is removed under reduced pressure, and the residue is worked up to yield methyl 4-bromo-3-nitrobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

In a suitable flask, methyl 4-bromo-3-nitrobenzoate, cyclopropylboronic acid, and a base such as potassium carbonate are combined. A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added along with a solvent system like a mixture of dioxane and water. The mixture is degassed and heated under an inert atmosphere for several hours. Upon completion, the reaction is cooled, diluted, and extracted to isolate the crude product, which is then purified by column chromatography.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 3: Hydrolysis of the Ester

The purified methyl 4-amino-3-cyclopropylbenzoate is dissolved in a mixture of methanol and water, and sodium hydroxide is added.[2] The mixture is heated to reflux until the ester is fully hydrolyzed.[2] After cooling, the organic solvent is removed, and the aqueous solution is acidified to precipitate the final product, 4-Amino-3-cyclopropylbenzoic acid. The solid is collected by filtration, washed, and dried.

Applications in Drug Discovery and Materials Science

Substituted benzoic acids are fundamental building blocks in the development of pharmaceuticals and advanced materials. The unique structural features of 4-Bromo-3-cyclopropylbenzoic acid make it a promising candidate for various applications.

-

Medicinal Chemistry : The 4-aminobenzoic acid scaffold is a well-established core in many therapeutic agents.[4] The introduction of a bromine atom can enhance biological activity and modulate pharmacokinetic properties through halogen bonding.[5] The cyclopropyl group is often used as a bioisostere to improve potency, metabolic stability, and selectivity for biological targets.[4][6] This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][6]

-

Materials Science : Aryl bromides are versatile precursors in the synthesis of polymers and organic electronic materials. The carboxylic acid functionality allows for incorporation into polyesters and polyamides. The rigid cyclopropyl group can influence the packing and electronic properties of the resulting materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Bromo-3-cyclopropylbenzoic acid. However, based on the safety profiles of structurally similar compounds like 4-bromobenzoic acid and other brominated aromatic acids, the following precautions should be observed.

Table 2: General Safety and Handling Recommendations

| Hazard Category | Recommendations |

| Health Hazards | May cause skin, eye, and respiratory tract irritation.[7][8] Harmful if swallowed. |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid breathing dust.[7] Wash hands thoroughly after handling.[9] |

| Storage | Store in a tightly closed container in a cool, dry place.[7] Keep away from strong oxidizing agents.[7] |

| First Aid | In case of eye contact, rinse immediately with plenty of water.[9] For skin contact, wash with soap and water.[9] If inhaled, move to fresh air.[9] If swallowed, seek immediate medical attention.[9] |

Conclusion

4-Bromo-3-cyclopropylbenzoic acid represents a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be achieved through established organic methodologies, most notably the Suzuki-Miyaura cross-coupling. The combination of a bromine atom, a cyclopropyl group, and a carboxylic acid on a benzene ring provides a rich platform for the development of novel molecules with tailored properties. As research in these fields continues to advance, the utility of such well-defined building blocks will undoubtedly grow.

References

-

Moshang Chemical. (n.d.). 4-bromo-3-(cyclopropylmethoxy)benzoic acid | 1255707-37-9. Retrieved from [Link]

-

Alfa Aesar. (2025, September 6). Safety Data Sheet: 4-Bromobenzoic acid. Retrieved from [Link]

-

Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-cyclopropylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-cyclopropylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-3-cyclopropylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document details the principles, protocols, and interpretation of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating system for the unambiguous confirmation of the molecular structure, emphasizing the causality behind spectroscopic observations and adherence to rigorous scientific standards.

Introduction: The Imperative of Multi-Modal Characterization

In the fields of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement. Each newly synthesized compound must be subjected to a battery of analytical tests to verify its identity, purity, and integrity. A single technique is rarely sufficient; instead, a multi-modal approach, where each method provides a unique and complementary piece of the structural puzzle, is the gold standard.

4-Bromo-3-cyclopropylbenzoic acid presents a fascinating case study, incorporating several distinct structural motifs: a 1,2,4-trisubstituted benzene ring, a halogen (bromine), a strained aliphatic ring (cyclopropyl), and a carboxylic acid. The characterization of this molecule allows us to explore the specific spectroscopic signatures of each of these components and their electronic interplay. This guide explains not only what to expect in the spectra but why these signals manifest as they do, providing a robust model for the characterization of other complex small molecules.

The overall workflow for structural confirmation is a logical progression from broad functional group identification to detailed atomic connectivity and finally to molecular formula verification.

Caption: Predicted ¹H-¹H spin-spin coupling relationships.

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110-160 ppm. [1] Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165-170 | Carbonyl (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. [2] |

| ~140-145 | Aromatic (C3) | Quaternary carbon attached to the cyclopropyl group. |

| ~130-135 | Aromatic (C1) | Quaternary carbon attached to the carboxylic acid group. |

| ~130-135 | Aromatic (C5, C6) | Aromatic CH carbons. |

| ~125-130 | Aromatic (C2) | Aromatic CH carbon. |

| ~115-120 | Aromatic (C4) | Quaternary carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause this signal to be broader or have a lower intensity. |

| ~15-20 | Cyclopropyl (-CH-) | Methine carbon of the cyclopropyl ring. |

| ~8-12 | Cyclopropyl (-CH₂-) | Methylene carbons of the cyclopropyl ring. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for rapid functional group identification.

Protocol for Attenuated Total Reflectance (ATR) IR Data Acquisition

ATR is a common, modern technique that requires minimal sample preparation.

Experimental Protocol:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid 4-Bromo-3-cyclopropylbenzoic acid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-600 cm⁻¹).

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Analysis and Interpretation of the IR Spectrum

The IR spectrum of 4-Bromo-3-cyclopropylbenzoic acid is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

|---|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption, often obscuring the C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid dimer. [2][3][4] |

| ~3050 | C-H Stretch | Aromatic & Cyclopropyl | Sharp, medium-intensity peaks corresponding to sp² and cyclopropyl C-H bonds. |

| ~2950 | C-H Stretch | Cyclopropyl | Sharp, medium-intensity peaks corresponding to sp³ C-H bonds. |

| 1680-1710 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from that of a saturated acid. [3][5] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two or more medium-intensity bands characteristic of the benzene ring. |

| ~1210-1320 | C-O Stretch | Carboxylic Acid | Strong absorption associated with the carbon-oxygen single bond of the acid. [3] |

| ~920 | O-H Bend | Carboxylic Acid | A broad, medium-intensity peak characteristic of the out-of-plane bend of a dimeric carboxylic acid. [3]|

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, it is used to determine the molecular weight with extremely high precision (High-Resolution Mass Spectrometry, HRMS), which allows for the determination of the molecular formula.

Protocol for ESI-HRMS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Set the instrument to operate in negative ion mode ([M-H]⁻), as carboxylic acids are readily deprotonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Analysis: Determine the exact mass of the most abundant peak corresponding to the deprotonated molecule.

Analysis and Interpretation of the Mass Spectrum

The most critical feature in the mass spectrum of 4-Bromo-3-cyclopropylbenzoic acid is the isotopic pattern created by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Trustworthiness through Isotopic Pattern: Natural bromine consists of an almost 1:1 mixture of two isotopes: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). [6]This means any ion containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the "M" and "M+2" peaks). [7][8]This signature is an unambiguous, self-validating indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS Data:

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₉BrO₂ | |

| Ionization Mode | Negative ESI | [M-H]⁻ |

| [M-H]⁻ Ion (with ⁷⁹Br) | m/z 238.9762 | The exact mass of the deprotonated molecule containing the lighter bromine isotope. |

| [M+2-H]⁻ Ion (with ⁸¹Br) | m/z 240.9742 | The exact mass of the deprotonated molecule containing the heavier bromine isotope. |

| Isotopic Ratio | ~1:1 | The relative abundance of the m/z 238.9762 and 240.9742 peaks will be approximately equal, confirming the presence of one bromine atom. [9]|

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this multi-modal approach lies in how the data from each experiment corroborates the others, forming a self-validating system that confirms the proposed structure.

Sources

- 1. moodle.tau.ac.il [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility Profiling of 4-Bromo-3-cyclopropylbenzoic Acid in Organic Solvents: A Technical Guide for Preclinical Development

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing the solubility of complex pharmaceutical intermediates. 4-Bromo-3-cyclopropylbenzoic acid (CAS: 2384580-34-9) is a highly specific and critical building block, notably utilized in the synthesis of1[1].

Designing robust crystallization, purification, and formulation processes requires a rigorous understanding of its thermodynamic solubility across various organic solvents. This whitepaper provides an in-depth, self-validating framework for determining, modeling, and predicting the solubility of 4-Bromo-3-cyclopropylbenzoic acid, moving beyond empirical trial-and-error by applying first-principles physical chemistry.

Physicochemical Profiling & Causality of Solvation

Before stepping into the laboratory, we must analyze the molecule's structural motifs to predict solvent-solute interactions. Solubility is not a random phenomenon; it is dictated by the thermodynamic principle of cohesive energy matching.

-

Carboxylic Acid Moiety: Acts as both a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will interact strongly here, lowering the free energy of solvation.

-

Bromo Substituent: Introduces significant polarizability and lipophilicity. The heavy bromine atom increases the dispersion force requirements ( δD ) for effective solvation.

-

Cyclopropyl Ring: Adds steric bulk and aliphatic character, disrupting tight crystal lattice packing while pushing the molecule's affinity toward moderately non-polar or aprotic solvents.

Table 1: Physicochemical Profile of 4-Bromo-3-cyclopropylbenzoic Acid

| Property | Value / Description | Impact on Solvation Causality |

| CAS Number | 2384580-34-9 | N/A |

| Molecular Formula | C10H9BrO2 | Dictates overall molar volume and density parameters. |

| Carboxyl Group (-COOH) | H-bond Donor & Acceptor | Promotes solubility in protic (alcohols) and polar aprotic solvents. |

| Bromo Group (-Br) | High Polarizability | Increases dispersion force ( δD ) requirement; favors halogenated/aromatic solvents. |

| Cyclopropyl Group | Aliphatic Steric Bulk | Disrupts crystal lattice packing slightly; drastically reduces aqueous solubility. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically select solvents, we utilize the2[2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces[3]:

-

δD : Dispersion forces (van der Waals)

-

δP : Polar forces (dipole-dipole)

-

δH : Hydrogen bonding forces

For 4-Bromo-3-cyclopropylbenzoic acid to dissolve, the "distance" ( Ra ) between the HSP of the solvent and the solute must be less than the interaction radius ( R0 ) of the solute.

Caption: Hansen Solubility Parameter (HSP) predictive logic tree for rational solvent selection.

Table 2: HSP Matrix and Predicted Solvent Compatibility

| Solvent Class | Representative Solvent | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Predicted Affinity |

| Alcohols | Methanol | 15.1 | 12.3 | 22.3 | High (Favorable H-bonding with -COOH) |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | High (Excellent dipole-dipole match) |

| Polar Aprotic | Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate (High polarity, low H-bond capacity) |

| Alkanes | n-Heptane | 15.3 | 0.0 | 0.0 | Low (Ideal anti-solvent for crystallization) |

Self-Validating Experimental Protocol: Static Equilibrium Method

Kinetic solubility methods (e.g., dynamic solvent addition) are prone to supersaturation errors and are insufficient for process chemistry. To determine the true thermodynamic solubility, we must employ the4[4].

Causality & Trustworthiness: Why is Step 6 (Residual Solid Check) mandatory? If the compound forms a solvate (e.g., a methanolate) or undergoes a polymorphic transition during the 72-hour equilibration, the measured solubility corresponds to the new crystal form, not the starting material. A protocol is only self-validating if it proves the solid state remained intact.

Step-by-Step Methodology

-

Solid-State Verification: Characterize the starting 4-Bromo-3-cyclopropylbenzoic acid using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm polymorphic purity.

-

Suspension Preparation: Add an excess amount of the API to 5.0 mL of the target organic solvent in a sealed, temperature-controlled borosilicate glass vial.

-

Isothermal Equilibration: Agitate the suspension using an orbital shaker at a constant temperature (e.g., 298.15 ± 0.05 K) for 48–72 hours. Causality: 48+ hours is required to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample at the exact equilibration temperature to prevent temperature-induced precipitation or supersaturation.

-

Supernatant Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption). Dilute appropriately and quantify the solute concentration using HPLC-UV.

-

Residual Solid Validation (Critical QC): Recover the undissolved solid, dry it gently under vacuum, and analyze via XRPD. If the diffractogram matches Step 1, the thermodynamic data is validated.

Caption: Self-validating static equilibrium workflow for thermodynamic solubility determination.

Thermodynamic Modeling for Process Scale-Up

Once empirical data is gathered across a temperature gradient (e.g., 283.15 K to 323.15 K), we apply thermodynamic models to interpolate solubility for crystallization cooling curves. The modified Apelblat equation is the industry standard for correlating the mole fraction solubility ( x ) with temperature ( T )[4]:

lnx=A+TB+ClnT

Where A , B , and C are empirical model parameters derived from non-linear regression. By coupling Apelblat modeling with van't Hoff analysis, scientists can extract the apparent enthalpy ( ΔHsol ) and entropy ( ΔSsol ) of solution, providing a complete thermodynamic profile necessary for scaling up the synthesis of 4-Bromo-3-cyclopropylbenzoic acid safely and efficiently.

References

- WO2022150316A1 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer.

- Hansen Solubility Parameters. Stenutz.

- Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents.

- Hansen Solubility Parameters: A User's Handbook.

Sources

Comprehensive Technical Guide: Synthesis and Characterization of 4-Bromo-3-cyclopropylbenzoic Acid

Executive Summary & Core Relevance

4-Bromo-3-cyclopropylbenzoic acid (CAS: 2384580-34-9) is an advanced, bifunctional aromatic building block that has gained significant traction in modern medicinal chemistry and oncology drug development[1]. It features two highly valuable, orthogonal handles:

-

A cyclopropyl group that imparts favorable physicochemical properties, including increased lipophilicity, reduced flat aromatic character (improving solubility), and enhanced metabolic stability compared to flexible alkyl chains.

-

A bromine atom that serves as a versatile linchpin for subsequent late-stage functionalization, such as Buchwald-Hartwig aminations or Stille cross-couplings.

Notably, this compound is a critical intermediate in the synthesis of novel, which are actively investigated for their efficacy in treating metastatic cancers by selectively downregulating c-MYC protein synthesis[2].

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable synthesis for 4-bromo-3-cyclopropylbenzoic acid requires rigorous attention to regiocontrol and chemoselectivity.

Inefficient Routes: Direct electrophilic bromination of 3-cyclopropylbenzoic acid yields an intractable mixture of regioisomers due to the competing directing effects of the cyclopropyl group (ortho/para directing) and the carboxylic acid (meta directing). Similarly, utilizing 3,4-dibromobenzoic acid in a Suzuki coupling suffers from poor chemoselectivity, as both C–Br bonds possess nearly identical bond dissociation energies (BDE ≈ 81 kcal/mol).

The Optimal Strategy (Chemoselective Cross-Coupling): The most robust, field-proven approach leverages the inherent electronic and steric differentiation in methyl 4-bromo-3-iodobenzoate . The carbon-iodine (C–I) bond has a significantly lower BDE ( ≈ 65 kcal/mol) compared to the C–Br bond. Consequently, the oxidative addition of the Palladium(0) catalyst into the C–I bond is kinetically favored by orders of magnitude. By strictly controlling the stoichiometry of the cyclopropylboronic acid and maintaining moderate temperatures, the proceeds with >95% chemoselectivity at the 3-position, leaving the 4-bromo handle pristine.

Retrosynthetic pathway highlighting chemoselective C-C coupling.

Experimental Workflows: A Self-Validating System

The following two-step protocol details the chemoselective coupling and subsequent saponification. Every experimental choice is grounded in mechanistic causality.

Rationale for Reagents:

-

Catalyst (Pd(dppf)Cl₂): Selected because its large bite angle facilitates efficient reductive elimination, which is often the rate-limiting step in sp²-sp³ couplings[3].

-

Base (K₃PO₄): A mild, inorganic base that effectively activates the boronic acid to form the reactive "ate" complex without causing premature hydrolysis of the methyl ester.

-

Solvent (Toluene/H₂O): A biphasic system is utilized because water is critical to dissolve the base and dramatically accelerate the transmetalation step of the alkylboronic acid[3].

Step-by-step experimental workflow for synthesis and isolation.

Step 1: Chemoselective Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add methyl 4-bromo-3-iodobenzoate (1.0 equiv, 10.0 mmol), (1.05 equiv, 10.5 mmol), K₃PO₄ (2.0 equiv, 20.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

-

Add a degassed mixture of Toluene (40 mL) and deionized H₂O (4 mL).

-

Sparge the reaction mixture with dry nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and irreversibly deactivates the Pd(0) active species.

-

Heat the mixture to 80 °C and stir vigorously for 12 hours.

-

Self-Validation Checkpoint: The completion of the reaction is visually indicated by the precipitation of palladium black and confirmed via LC-MS by the disappearance of the starting material (M+H = 341) and the appearance of the product mass (M+H = 255).

-

Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification & Isolation

-

Dissolve the purified methyl 4-bromo-3-cyclopropylbenzoate in a 3:1 mixture of THF and H₂O (0.2 M concentration).

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4–6 hours.

-

Once TLC indicates complete consumption of the ester, concentrate the mixture slightly under reduced pressure to remove the THF.

-

Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

-

Self-Validation Checkpoint: The product will crash out of the aqueous solution as a light brown solid[4]. This pH-dependent precipitation ensures that only the free carboxylic acid is isolated, leaving any neutral organic impurities in the mother liquor. Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C overnight.

Analytical Characterization & Physicochemical Data

To ensure the scientific integrity of the synthesized batch, the compound must be validated against the following established analytical benchmarks[4].

| Property | Value |

| Chemical Name | 4-Bromo-3-cyclopropylbenzoic acid |

| CAS Number | 2384580-34-9 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Physical State | Light brown to off-white solid |

| Yield (Optimized) | ~55% (Over 2 steps) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.01 (br s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (dd, J = 2.0, 8.0 Hz, 1H), 7.51 (d, J = 2.0 Hz, 1H), 2.25-2.09 (m, 1H), 1.05-0.95 (m, 2H), 0.70-0.60 (m, 2H) |

References

- Source: WIPO (PCT)

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

- 1. Carbocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer - Google Patents [patents.google.com]

A Technical Guide to the Theoretical and Molecular Modeling of 4-Bromo-3-cyclopropylbenzoic Acid

This guide provides an in-depth exploration of the theoretical and molecular modeling approaches for characterizing 4-Bromo-3-cyclopropylbenzoic acid. As a molecule incorporating a halogen, a strained ring system, and a carboxylic acid function, it presents a unique electronic and structural profile. For researchers in medicinal chemistry and materials science, understanding these properties at a quantum level is paramount for predicting its behavior, reactivity, and potential as a scaffold in drug design. This document synthesizes established computational protocols with expert insights to provide a self-validating framework for the in silico analysis of this compound.

Introduction: The Scientific Imperative for Modeling

4-Bromo-3-cyclopropylbenzoic acid is a substituted aromatic carboxylic acid. While direct research on this specific molecule is nascent, its structural components are of significant interest in pharmaceutical development. The benzoic acid moiety is a common pharmacophore, the bromine atom can participate in halogen bonding and modulate metabolic stability, and the cyclopropyl group is a fascinating bioisostere. The cyclopropyl ring, with its strained C-C bonds possessing significant π-character, can mimic a double bond, influence conformational rigidity, and enhance binding potency and metabolic stability.

Theoretical modeling provides a powerful, cost-effective lens to dissect the molecule's intrinsic properties before committing to extensive laboratory synthesis and testing. By employing quantum mechanical methods, we can elucidate its electronic structure, predict its reactivity, and simulate its interactions with biological targets. This guide details the foundational computational workflows necessary for a comprehensive characterization.

Quantum Mechanical Characterization: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure of molecules like 4-Bromo-3-cyclopropylbenzoic acid. It offers a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for reliable results; the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for organic molecules, providing robust geometries and electronic properties.

DFT Workflow: From Geometry to Electronic Properties

A rigorous DFT analysis follows a systematic, multi-step protocol to ensure the results are physically meaningful. The primary objective is to locate the global minimum on the potential energy surface and then calculate a suite of electronic descriptors from this optimized geometry.

Caption: A typical workflow for DFT calculations on a small organic molecule.

Detailed Experimental Protocol: DFT Calculation

-

Structure Generation: Construct an initial 3D model of 4-Bromo-3-cyclopropylbenzoic acid using molecular building software (e.g., Avogadro, ChemDraw). Perform a preliminary geometry cleanup using a force field like MMFF94.

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Select the B3LYP functional.

-

Basis Set: Specify the 6-311++G(d,p) basis set for all atoms to accurately model polarization and diffuse electron density.

-

Task: Run a geometry optimization to find the lowest energy conformation.

-

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Causality: This step is crucial for validation. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

-

Property Calculation: Using the validated minimum-energy geometry, perform single-point energy calculations to derive key electronic properties. This includes population analysis (e.g., Natural Bond Orbital - NBO) to obtain atomic charges and orbital contributions.

Predicted Molecular Properties

The output of these DFT calculations provides a wealth of quantitative data. The table below summarizes the kind of key descriptors obtained, with representative values based on studies of similar bromobenzoic acid derivatives.

| Property | Description & Significance | Representative Value |

| Total Energy | The electronic energy of the optimized structure. | -2950 Hartrees |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO); a larger gap suggests higher kinetic stability and lower chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the molecule's overall polarity, influencing solubility and intermolecular interactions. | ~2.5 Debye |

| Molecular Electrostatic Potential (MEP) | A 3D map showing charge distribution. The most negative regions (typically around the carboxylic oxygens) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. | N/A (Visual Map) |

Molecular Modeling for Drug Discovery Applications

Beyond its intrinsic properties, the interaction of 4-Bromo-3-cyclopropylbenzoic acid with biological macromolecules is of primary interest to drug developers. Molecular modeling techniques like docking and molecular dynamics simulate these interactions.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. This is instrumental in hypothesis-driven drug design and virtual screening.

Detailed Experimental Protocol: Molecular Docking

-

Target Preparation:

-

Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy 3D structure of 4-Bromo-3-cyclopropylbenzoic acid.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Grid Generation: Define a "docking box" or grid around the active site of the target protein.

-

Causality: This box defines the search space for the ligand, focusing the computational effort on the region of interest and preventing unproductive calculations.

-

-

Docking Execution:

-

Software: Use docking software such as AutoDock, Glide, or GOLD.

-

Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the grid.

-

-

Analysis of Results:

-

Analyze the resulting poses based on their predicted binding energy (scoring function) and the plausibility of their intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).

-

Caption: A streamlined workflow for a molecular docking study.

Conclusion and Future Outlook

The theoretical and molecular modeling approaches detailed in this guide provide a robust framework for the comprehensive in silico characterization of 4-Bromo-3-cyclopropylbenzoic acid. DFT calculations are essential for revealing its fundamental electronic structure and reactivity, while molecular docking provides critical insights into its potential as a ligand for biological targets. The unique electronic nature of the cyclopropyl group, combined with the effects of the bromo and carboxylic acid substituents, makes this molecule a rich subject for computational inquiry. The data generated through these models serves as a powerful predictive tool, enabling more focused and efficient experimental validation in drug discovery and materials science.

References

- Nicolaides, A., et al. (1996).

use of 4-Bromo-3-cyclopropylbenzoic acid in Suzuki coupling reactions.

Application Note & Protocol Guide

Topic: The Strategic Application of 4-Bromo-3-cyclopropylbenzoic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth examination of the use of 4-Bromo-3-cyclopropylbenzoic acid as a strategic building block in these transformations. Biaryl carboxylic acids are privileged structures in medicinal chemistry, serving as key scaffolds in drug candidates targeting a range of diseases.[3][4][5] The incorporation of a cyclopropyl moiety, as in the title compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[6][7] This document elucidates the mechanistic underpinnings of the reaction, provides field-tested protocols, and offers expert insights into optimizing reaction parameters for this specific and valuable substrate class.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental organometallic transformations: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10] Understanding this cycle is paramount for rational troubleshooting and optimization.

-

Oxidative Addition : The cycle initiates with a catalytically active 14-electron Palladium(0) complex. This species undergoes oxidative addition by inserting into the carbon-bromine bond of 4-Bromo-3-cyclopropylbenzoic acid. This step forms a new, square-planar Palladium(II) intermediate.[8][9] The reactivity of the organohalide partner generally follows the trend of bond strength: C-I > C-OTf > C-Br >> C-Cl.[10]

-

Transmetalation : This is the crucial step where the carbon framework of the boronic acid partner is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[1][11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which readily exchanges its organic moiety for the halide on the Pd(II) center.[12][13] This forms a diorganopalladium(II) complex.

-

Reductive Elimination : In the final step, the two organic groups on the palladium center—the cyclopropyl-benzoyl fragment and the group from the boronic acid—are coupled, forming the new C-C bond of the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Key Experimental Considerations & Causality

The successful coupling of 4-Bromo-3-cyclopropylbenzoic acid requires a nuanced understanding of how each reaction component influences the catalytic cycle, especially given the steric presence of the ortho-cyclopropyl group.

-

Catalyst & Ligand Selection : The choice of ligand is arguably the most critical parameter. The cyclopropyl group introduces steric hindrance near the reaction center, which can slow both the oxidative addition and reductive elimination steps.

-

Causality : Bulky, electron-rich phosphine ligands are required to accelerate these key steps.[14][15] Electron-richness stabilizes the Pd(0) state and promotes oxidative addition. Steric bulk promotes the formation of monoligated palladium species, which are often more reactive, and facilitates the final reductive elimination.[16]

-

Recommendation : For this substrate, biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like Pd(dppf)Cl₂ are excellent starting points.[17] Pd(PPh₃)₄ can also be effective, particularly for less demanding coupling partners.[18]

-

-

The Role of the Base : The base is not merely a spectator; it is a stoichiometric reagent that activates the boronic acid.[13]

-

Causality : The transmetalation step is often rate-limiting. The formation of the boronate "ate" complex dramatically increases the nucleophilicity of the organic group on boron, accelerating its transfer to palladium.[11][12]

-

Recommendation : Inorganic bases are standard. Potassium carbonate (K₂CO₃) is a cost-effective and broadly applicable choice. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing faster reactions or higher yields with challenging substrates.[14][18] Potassium phosphate (K₃PO₄) is another strong option.

-

-

Solvent System : A biphasic solvent system is often optimal.

-

Causality : An organic solvent (e.g., 1,4-dioxane, toluene, THF) is needed to dissolve the organic substrates and the palladium complex. Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[6][12][17]

-

Recommendation : A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust and widely used system that provides a good balance of solubility for all components.

-

-

Handling the Carboxylic Acid : The free carboxylic acid can be used directly. However, under basic conditions, it will exist as a carboxylate salt. While often compatible, this can sometimes affect solubility or purification.

-

Causality : For particularly sensitive substrates or to simplify purification, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl) prior to coupling.[17][19] The ester is then hydrolyzed in a subsequent step to reveal the desired acid.

-

Recommendation : For initial screening, using the free acid is more atom-economical. If issues arise, an esterification/hydrolysis sequence is a reliable alternative.

-

Experimental Protocol: General Procedure

This protocol provides a validated starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-cyclopropylbenzoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials & Reaction Parameters

| Component | Role | Stoichiometry (eq.) | Example M.W. | Example Amount (1 mmol scale) |

| 4-Bromo-3-cyclopropylbenzoic acid | Electrophile | 1.0 | 241.08 g/mol | 241 mg |

| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | Varies | 1.2 - 1.5 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Precursor | 0.02 - 0.05 | 731.73 g/mol | 15 - 37 mg |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | 138.21 g/mol | 276 - 415 mg |

| 1,4-Dioxane / Water (4:1 v/v) | Solvent System | - | - | 5 mL (4 mL Dioxane, 1 mL H₂O) |

Step-by-Step Methodology

-

Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-cyclopropylbenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Expert Insight: Combining the solids first ensures a homogenous mixture before solvent addition.

-

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask.

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: This "degassing" step is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle.

-

-

Solvent Addition : Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

-

Expert Insight: Solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen, especially for low-loading catalyst reactions.

-

-

Reaction Execution : Immerse the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed (typically 4-16 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction & Isolation : Separate the layers. The product, as a carboxylate salt, will be primarily in the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous fractions.

-

Acidification & Precipitation : Cool the combined aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A solid precipitate of the product should form.

-

Causality: Protonation of the carboxylate salt renders the product neutral and insoluble in the aqueous medium, allowing for its isolation.

-

-

Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to aid in drying. Dry the solid under vacuum to yield the final biaryl carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: A typical workflow for the Suzuki coupling and product isolation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous degassing of the vessel and solvents.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvent systems. |

| Dehalogenation Side Product | The aryl bromide is reduced to an aryl-H species. This can be caused by trace water/protons reacting with the Pd(II) intermediate.[10] | 1. Use a slightly weaker base (e.g., switch from K₃PO₄ to K₂CO₃).2. Ensure the boronic acid is of high quality and not partially decomposed.3. Lower the catalyst loading. |

| Protodeboronation Side Product | The boronic acid is converted to an Ar-H species before it can transmetalate. | 1. Increase the equivalents of boronic acid (e.g., to 1.5 eq).2. Use a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation.3. Minimize reaction time once the starting material is consumed. |

| Difficult Purification | Product is oily or does not fully precipitate. | 1. Ensure complete protonation by checking pH with indicator paper.2. Extract the acidified aqueous layer with an organic solvent (e.g., EtOAc), then dry and concentrate.3. Purify via column chromatography. |

References

- Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][8]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][9]

-

HZPT Blog. (2024). why use base in suzuki coupling. [Link][20]

- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron.

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link][2]

- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link][14]

-

ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link][21]

-

Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link][18]

-

Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link][16]

-

PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link][22]

-

PubMed. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. [Link][3]

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link][15]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link][23]

-

Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link][4]

-

RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. [Link][24]

-

ResearchGate. (n.d.). Examples of biaryl structure applications. [Link][5]

-

ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. [Link][25]

-

PMC. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link][26]

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

-

The Suzuki Reaction. (2014). [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. blog.hzpt.com [blog.hzpt.com]

- 21. researchgate.net [researchgate.net]

- 22. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Bromo-3-cyclopropylbenzoic Acid in Modern Medicinal Chemistry

Introduction: The Emergence of the Cyclopropyl Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the cyclopropyl group has transitioned from a structural curiosity to a cornerstone of rational drug design.[1] Its unique stereoelectronic properties, including a strained three-membered ring system that imparts a degree of unsaturation and conformational rigidity, offer medicinal chemists a powerful tool to address multifaceted challenges in lead optimization.[2] The incorporation of a cyclopropyl ring can profoundly influence a molecule's pharmacological profile, often leading to enhanced potency, improved metabolic stability, and a reduction in off-target effects.[2] This guide provides an in-depth exploration of 4-Bromo-3-cyclopropylbenzoic acid, a versatile building block that capitalizes on the advantageous features of the cyclopropyl group, and offers detailed protocols for its synthesis and application in the development of novel therapeutics.

Physicochemical Properties and Strategic Advantages

4-Bromo-3-cyclopropylbenzoic acid is a polysubstituted aromatic compound featuring a bromine atom and a cyclopropyl group, both of which offer distinct advantages in a medicinal chemistry context. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity. The cyclopropyl group, positioned ortho to the bromine, can significantly influence the molecule's conformation and its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C10H9BrO2 | [3] |

| Molecular Weight | 241.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | >98% | [3] |

Key Advantages of the 4-Bromo-3-cyclopropylbenzoic Acid Scaffold:

-

Metabolic Stability: The cyclopropyl group is often introduced to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Conformational Rigidity: The strained ring system restricts the rotation of adjacent bonds, which can pre-organize a molecule into a bioactive conformation and enhance binding affinity to its target.

-

Improved Potency: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with protein targets, resulting in increased potency.

-

Vectorial Exploration of Chemical Space: The bromine atom provides a reactive site for the introduction of a wide variety of substituents through well-established cross-coupling methodologies, allowing for systematic structure-activity relationship (SAR) studies.

Synthetic Protocols

Protocol 1: Synthesis of 4-Bromo-3-cyclopropylbenzoic Acid

This synthesis commences with the commercially available 4-bromo-3-nitrobenzoic acid, followed by a Suzuki-Miyaura coupling to introduce the cyclopropyl group, and concludes with the reduction of the nitro group to an amine, which can then be converted to the target benzoic acid.

Step 1: Esterification of 4-Bromo-3-nitrobenzoic Acid

To protect the carboxylic acid during the subsequent coupling reaction, it is first converted to its methyl ester.

-

Materials: 4-Bromo-3-nitrobenzoic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄, concentrated).

-

Procedure:

-

To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.[1]

-

Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring for completion by TLC.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-nitrobenzoate.

-

Step 2: Suzuki-Miyaura Coupling to Introduce the Cyclopropyl Group

The key C-C bond formation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

-

Materials: Methyl 4-bromo-3-nitrobenzoate, Cyclopropylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃), Potassium phosphate (K₃PO₄), Toluene, Water.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 4-bromo-3-nitrobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).[4]

-

Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

-

Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford methyl 4-cyclopropyl-3-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a common functional group in many bioactive molecules.

-

Materials: Methyl 4-cyclopropyl-3-nitrobenzoate, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve methyl 4-cyclopropyl-3-nitrobenzoate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[4]

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate to yield methyl 3-amino-4-cyclopropylbenzoate.

-

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Materials: Methyl 3-amino-4-cyclopropylbenzoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (1M HCl).

-

Procedure:

-

Dissolve methyl 3-amino-4-cyclopropylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1).[4]

-

Add LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC. After completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-Bromo-3-cyclopropylbenzoic acid.

-

Caption: A plausible synthetic pathway to 4-Bromo-3-cyclopropylbenzoic acid.

Applications in Medicinal Chemistry: Cross-Coupling Reactions

The true utility of 4-Bromo-3-cyclopropylbenzoic acid as a building block is realized in its subsequent functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom serves as a key reactive site for the introduction of aryl, heteroaryl, or amine substituents, allowing for the rapid generation of diverse chemical libraries for biological screening.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-cyclopropylbenzoic Acid

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] This protocol provides a general procedure for the coupling of 4-Bromo-3-cyclopropylbenzoic acid with an aniline derivative.

-

Materials: 4-Bromo-3-cyclopropylbenzoic acid (or its methyl ester), Aniline derivative, Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add 4-Bromo-3-cyclopropylbenzoic acid (or its methyl ester) (1.0 eq), the aniline derivative (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

-

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Case Studies: The 3-Cyclopropylbenzoic Acid Scaffold in Drug Development